N4-Benzoyl-5'-O-benzoyl-2'-deoxycytidine (CAS 161664-22-8) is a regioselective, orthogonally protected nucleoside building block engineered for the synthesis of 3'-modified cytidine derivatives and specialized oligonucleotide precursors. By featuring benzoyl protection at both the exocyclic N4-amine and the primary 5'-hydroxyl group, this compound leaves the secondary 3'-hydroxyl strictly available for targeted functionalization [1]. This specific protection profile makes it an essential intermediate for developing 3'-O-phosphoramidites, 3'-ester prodrugs, and 3'-deoxygenated or halogenated antiviral analogs, offering higher processability compared to unprotected or partially protected baselines.
Substituting N4-Benzoyl-5'-O-benzoyl-2'-deoxycytidine with unprotected 2'-deoxycytidine or the more common 5'-O-DMT-N4-benzoyl-2'-deoxycytidine introduces severe workflow inefficiencies. Unprotected cytidine requires complex, multi-step transient protection schemes to differentiate the 5'- and 3'-hydroxyls, often resulting in significant yield losses due to the formation of N4,3',5'-tribenzoylated or 3'-O-benzoylated impurities [1]. Conversely, while 5'-O-DMT analogs are standard for routine solid-phase synthesis, the DMT group's extreme acid lability makes it unsuitable for downstream 3'-modifications that require acidic or strongly Lewis-acidic conditions. The dual-benzoyl protection provides the exact thermodynamic stability and steric hindrance required to survive aggressive 3'-derivatization protocols without premature deprotection or isomeric scrambling.
When performing targeted 3'-O-modifications (such as phosphitylation or alkylation), starting with the pre-protected N4,5'-O-dibenzoyl-2'-deoxycytidine eliminates competing reactions at the 5'-position. Quantitative process data indicates that direct 3'-O-functionalization of the dibenzoylated precursor achieves >90% conversion yields. In contrast, attempting selective 3'-modification on N4-benzoyl-2'-deoxycytidine (where both 5'- and 3'-OH are free) typically results in <45% yield of the desired 3'-isomer, heavily contaminated with 5'-modified and 3',5'-bis-modified byproducts [1].
| Evidence Dimension | Yield of targeted 3'-O-functionalization |
| Target Compound Data | >90% yield (single isomer) |
| Comparator Or Baseline | N4-benzoyl-2'-deoxycytidine (<45% yield, mixed isomers) |
| Quantified Difference | Greater than 2-fold increase in target yield with elimination of 5'-substitution impurities |
| Conditions | Standard 3'-O-alkylation/phosphitylation conditions |
Procuring the regioselectively protected dibenzoyl building block directly bypasses costly chromatographic separations and doubles the effective yield of downstream 3'-modified APIs.
For synthetic routes requiring acidic conditions (e.g., certain glycosylations, fluorinations, or Lewis acid-catalyzed couplings at the 3'-position), the 5'-O-benzoyl group offers critical stability advantages over the standard 5'-O-DMT group. The 5'-O-benzoyl linkage in N4-Benzoyl-5'-O-benzoyl-2'-deoxycytidine remains completely intact (>99% retention) at pH 2.0 for extended periods. In direct contrast, the 5'-O-DMT group in 5'-O-DMT-N4-benzoyl-2'-deoxycytidine undergoes rapid quantitative detritylation (<1% retention) within minutes under identical acidic conditions [1].
| Evidence Dimension | Protecting group retention at pH 2.0 |
| Target Compound Data | >99% retention of 5'-O-benzoyl group |
| Comparator Or Baseline | 5'-O-DMT-N4-benzoyl-2'-deoxycytidine (<1% retention of DMT group) |
| Quantified Difference | Complete preservation of 5'-protection vs. rapid, total deprotection |
| Conditions | Aqueous/organic acidic media, pH 2.0, 25°C |
This specific stability profile allows chemists to execute acid-mediated 3'-transformations that are strictly impossible when using standard DMT-protected nucleoside precursors.
The commercial procurement of N4-Benzoyl-5'-O-benzoyl-2'-deoxycytidine guarantees a strict regiochemical purity profile (typically >98% of the 5'-O-benzoyl isomer). When this intermediate is synthesized in-house via direct benzoylation of N4-benzoyl-2'-deoxycytidine without transient 3'-protection, the crude mixture routinely contains 15-25% of the unwanted 3'-O-benzoyl isomer and 10-15% of the N4,3',5'-O-tribenzoyl derivative. The structural similarity of these isomers requires high-resolution, low-yield silica gel chromatography to resolve, drastically increasing solvent consumption and labor costs [1].
| Evidence Dimension | Regiochemical purity prior to purification |
| Target Compound Data | >98% pre-certified purity (procured material) |
| Comparator Or Baseline | In-house direct benzoylation (generates 15-25% 3'-O-benzoyl impurity) |
| Quantified Difference | Elimination of up to 40% isomeric/over-benzoylated byproducts |
| Conditions | Standard nucleoside benzoylation protocols |
Purchasing the high-purity dibenzoylated compound eliminates a major manufacturing bottleneck, ensuring reproducible scale-up of 3'-modified cytidine derivatives.
The free 3'-hydroxyl and robust 5'-/N4-benzoyl protection make this compound an efficient starting material for introducing 3'-fluoro, 3'-azido, or 3'-amino groups, which are critical pharmacophores in many nucleoside analog drugs [1].
For specialized applications requiring 5'->3' directional synthesis, this compound serves as a key intermediate for generating 3'-O-DMT-5'-O-phosphoramidite derivatives after a series of protecting group manipulations, leveraging its stability under varied chemical environments [2].
The unambiguous availability of the 3'-OH allows for the precise attachment of lipid, peptide, or polymer conjugates via ester or carbamate linkages, without the risk of cross-reactivity at the 5'- or N4-positions [3].